Molecular Weight Differentiation from Clinical-Stage Pyrazolyl Sulfonamide COX-2 Inhibitors
The molecular weight of the target compound (361.85 g/mol) lies approximately 20 Da below celecoxib (381.37 g/mol) and 40 Da below SC-236 (401.83 g/mol), reflecting the absence of the trifluoromethyl group present in both clinical comparators [1]. This difference in molecular weight corresponds to distinct lipophilicity and metabolic stability profiles, as estimated by the simpler LogP contributions of the 4-chlorobenzyl versus trifluoromethyl substituents .
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 361.85 g/mol (calculated from molecular formula C₁₇H₁₆ClN₃O₂S) |
| Comparator Or Baseline | Celecoxib: 381.37 g/mol; SC-236: 401.83 g/mol |
| Quantified Difference | ΔMW = -19.52 g/mol vs. celecoxib; ΔMW = -39.98 g/mol vs. SC-236 |
| Conditions | Calculated from molecular formulas; MW confirmed by exact mass 361.065176 g/mol (high-resolution MS) on SpectraBase |
Why This Matters
Lower molecular weight can enhance membrane permeability and reduce non-specific protein binding, making this scaffold attractive for fragment-based or lead optimization campaigns where smaller, ligand-efficient starting points are prioritized.
- [1] SpectraBase. N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzenesulfonamide. Exact Mass: 361.065176 g/mol. Wiley Science Solutions. View Source
